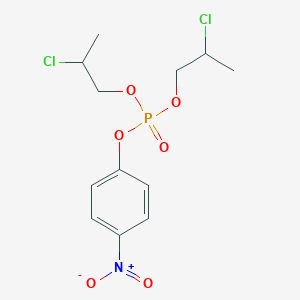
bis(2-chloropropyl) (4-nitrophenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-chloropropyl) (4-nitrophenyl) phosphate: is an organophosphate compound characterized by the presence of two 2-chloropropyl groups and a p-nitrophenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) (4-nitrophenyl) phosphate typically involves the reaction of p-nitrophenol with phosphorus oxychloride, followed by the introduction of 2-chloropropanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: bis(2-chloropropyl) (4-nitrophenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-chloropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phosphates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: bis(2-chloropropyl) (4-nitrophenyl) phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is utilized as an enzyme inhibitor, particularly for phosphodiesterases, which play a crucial role in cellular signaling pathways.
Industry: In industrial applications, this compound is used as a stabilizer and additive in the production of polymers and plastics.
Mecanismo De Acción
The mechanism of action of bis(2-chloropropyl) (4-nitrophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphodiesterases by binding to their active sites, thereby affecting cellular signaling pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparación Con Compuestos Similares
Bis(4-nitrophenyl) phosphate: Another organophosphate compound with similar structural features but different functional groups.
Diethyl p-nitrophenyl phosphate: A related compound with diethyl groups instead of 2-chloropropyl groups.
Triphenyl phosphate: A structurally similar compound with three phenyl groups attached to the phosphate moiety.
Uniqueness: bis(2-chloropropyl) (4-nitrophenyl) phosphate is unique due to the presence of 2-chloropropyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
14663-72-0 |
|---|---|
Fórmula molecular |
C12H16Cl2NO6P |
Peso molecular |
372.13 g/mol |
Nombre IUPAC |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
Clave InChI |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
SMILES canónico |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Sinónimos |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















